{[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(propan-2-yl)amine dihydrochloride
Description
{[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(propan-2-yl)amine dihydrochloride (CAS: 1156299-51-2, ID: A1337210) is a synthetic compound featuring a benzodioxol moiety fused to an imidazole core, with a methyl(propan-2-yl)amine substituent at the 2-position of the imidazole ring . The dihydrochloride salt form enhances solubility, making it suitable for pharmacological studies. The imidazole ring contributes to hydrogen bonding and π-π interactions, which may influence target binding .
Properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl]propan-2-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2.2ClH/c1-9(2)15-7-14-16-6-11(17-14)10-3-4-12-13(5-10)19-8-18-12;;/h3-6,9,15H,7-8H2,1-2H3,(H,16,17);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOUYUHOYWNZCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=NC=C(N1)C2=CC3=C(C=C2)OCO3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(propan-2-yl)amine dihydrochloride , with CAS number 1306604-92-1, is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C14H18ClN3O2
- Molecular Weight : 295.77 g/mol
- CAS Number : 1306604-92-1
The structure of this compound features a benzodioxole moiety, which is known for its diverse biological activities. The imidazole ring contributes to its potential interactions with biological targets.
Antidiabetic Potential
Recent studies have highlighted the antidiabetic properties of benzodioxole derivatives, including compounds similar to the one in focus. Research indicates that such compounds can act as α-amylase inhibitors , which are crucial for managing blood glucose levels by preventing the breakdown of carbohydrates into sugars.
In Vitro Studies
In vitro assays have demonstrated significant inhibitory effects on α-amylase activity. For instance, a related compound exhibited an IC50 value of 0.68 µM against α-amylase, indicating potent activity in controlling carbohydrate metabolism .
In Vivo Studies
In vivo evaluations using streptozotocin-induced diabetic mice revealed that administration of similar benzodioxole compounds significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment . This suggests a promising therapeutic potential for managing diabetes.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of the compound were assessed across various cancer cell lines. Notably, related benzodioxole derivatives showed effective growth inhibition in multiple cancer types with IC50 values ranging from 26 to 65 µM . Such findings underscore the importance of further exploring these compounds as potential anticancer agents.
The mechanisms by which these compounds exert their biological effects may involve:
- Inhibition of enzyme activity (e.g., α-amylase).
- Modulation of insulin signaling pathways.
- Induction of apoptosis in cancer cells.
These mechanisms are crucial for understanding how the compound can be utilized in therapeutic contexts.
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | IC50 (α-amylase) | IC50 (Cancer Cell Lines) |
|---|---|---|---|
| Compound IIa | - | 0.85 µM | - |
| Compound IIc | - | 0.68 µM | 26–65 µM |
| Compound St.1 | - | 15.26 µM | - |
| Compound St.2 | - | 2.57 µg/mL | - |
This table summarizes key findings related to the biological activity of compounds structurally related to This compound .
Case Study: Antidiabetic Effects
In a controlled study involving diabetic mice, administration of a benzodioxole derivative resulted in significant reductions in blood glucose levels over several days. The study emphasized the need for further exploration into dosage optimization and long-term effects .
Research Findings on Cytotoxicity
A comprehensive study evaluated the cytotoxicity of various benzodioxole derivatives against normal and cancerous cell lines. Results indicated that while some derivatives exhibited potent anticancer properties, they also maintained a favorable safety profile against normal cells, highlighting their therapeutic potential .
Comparison with Similar Compounds
Table 1: Key Structural Variations and Hypothesized Effects
Compounds with Extended Alkyl Chains
- 1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine dihydrochloride (CAS: 1311314-92-7): Features a longer butan-1-amine chain.
Heterocyclic Core Modifications
- Pyrazole Derivatives (e.g., 4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine): Replacing imidazole with pyrazole alters hydrogen-bonding capacity and aromatic interactions, possibly reducing affinity for imidazole-specific targets .
- Tizanidine (5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine): A clinically used muscle relaxant with a benzothiadiazol core. Highlights the therapeutic relevance of imidazole derivatives but underscores the importance of core heterocycle modifications .
Pharmacological and Physicochemical Considerations
- Salt Forms : The dihydrochloride salt of the target compound improves solubility compared to free-base analogs, facilitating in vivo administration .
- Benzodioxol vs. Benzodioxin : Benzodioxin-containing analogs (e.g., A1130400) exhibit altered π-electron density, which may influence interactions with cytochrome P450 enzymes or serotonin receptors .
Research Findings and Implications
- Crystallographic Data : Structural studies of benzodioxol-imidazole hybrids (e.g., 4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine) reveal hydrogen-bonded networks and planar aromatic systems critical for bioactivity .
- Synthetic Accessibility : The target compound and its analogs are synthesized via modular routes, enabling rapid exploration of structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
